molecular formula C18H19NO8S B1672661 Fibrostatin C CAS No. 91776-47-5

Fibrostatin C

カタログ番号: B1672661
CAS番号: 91776-47-5
分子量: 409.4 g/mol
InChIキー: PBMJDDQAEYEYKK-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fibrostatin C is a prolyl 4-hydroxylase (PH) inhibitor produced by Streptomyces catenulae subsp. griseospora.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity and purity of Fibrostatin C in synthetic batches?

  • Use high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to assess purity (>95% threshold recommended). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should confirm structural integrity, comparing spectra to published reference data . For novel derivatives, elemental analysis and X-ray crystallography are advised to resolve ambiguities in stereochemistry .

Q. How should researchers design initial bioactivity screening for this compound to balance throughput and mechanistic insight?

  • Prioritize tiered assays: (1) High-throughput in vitro models (e.g., enzyme inhibition assays targeting GPBP) to establish dose-response curves (IC₅₀ values), followed by (2) cell-based viability/proliferation assays (e.g., fibroblast activation in fibrosis models). Include positive controls (e.g., existing GPBP inhibitors) and validate assay reproducibility across ≥3 independent replicates .

Q. What synthetic routes are documented for this compound, and how can yield optimization challenges be addressed?

  • Peptide-based synthesis via solid-phase methods (Fmoc/t-Bu strategy) is common, but low yields (<40%) in cyclization steps are reported. Optimize reaction conditions (e.g., microwave-assisted synthesis, alternative coupling reagents like HATU) and characterize intermediates via LC-MS . For scale-up, explore hybrid solid-solution phase approaches to reduce aggregation .

Q. What criteria should guide the selection of in vivo models for this compound efficacy studies?

  • Use disease-specific models (e.g., bleomycin-induced pulmonary fibrosis in mice) with endpoints aligned to clinical outcomes (e.g., collagen deposition via hydroxyproline assays). Include pharmacokinetic profiling (plasma half-life, tissue distribution) and dose-ranging studies to establish therapeutic windows. Validate model relevance through comparison to human histopathology .

Q. How can researchers ensure reproducibility in this compound bioactivity studies across laboratories?

  • Adopt standardized protocols for compound storage (lyophilized, −80°C), solvent preparation (DMSO stock concentration ≤10 mM), and cell culture conditions (passage number, serum batch controls). Publish raw data (e.g., inhibition curves, Western blot images) in supplementary materials with metadata annotations .

Advanced Research Questions

Q. How should contradictory data between in vitro GPBP inhibition and in vivo antifibrotic efficacy be resolved?

  • Conduct mechanistic follow-ups: (1) Assess target engagement in vivo via pharmacodynamic markers (e.g., phosphorylated GPBP levels); (2) Evaluate off-target effects using proteome-wide affinity pulldown assays; (3) Explore metabolite activity through HPLC fractionation of plasma samples . Consider species-specific GPBP isoform expression as a confounding factor .

Q. What statistical approaches are optimal for validating this compound’s efficacy in heterogeneous disease models?

  • For longitudinal data (e.g., fibrosis progression), use mixed-effects models to account for inter-animal variability. Apply false discovery rate (FDR) correction in omics datasets (e.g., RNA-seq). Collaborate with biostatisticians to power studies adequately (n ≥ 8/group for murine models) and predefine exclusion criteria .

Q. What strategies mitigate poor oral bioavailability observed in preclinical this compound studies?

  • Explore formulation enhancements: (1) Lipid-based nanoemulsions to improve solubility; (2) Prodrug derivatization (e.g., esterification of carboxyl groups); (3) Co-administration with CYP450 inhibitors to reduce first-pass metabolism. Validate improvements via crossover pharmacokinetic studies in rodents .

Q. How can researchers elucidate this compound’s mechanism of action beyond GPBP inhibition?

  • Employ multi-omics integration: (1) Transcriptomics (RNA-seq of treated fibroblasts) to identify dysregulated pathways; (2) Phosphoproteomics to map kinase signaling changes; (3) Metabolomics (LC-MS) to assess shifts in fibrotic mediators (e.g., TGF-β metabolites). Use CRISPR-Cas9 knockouts to validate candidate pathways .

Q. What methodologies address batch-to-batch variability in this compound’s biological activity?

  • Implement quality-by-design (QbD) principles: (1) Define critical quality attributes (CQAs) like enantiomeric purity; (2) Use design-of-experiments (DoE) to optimize synthesis parameters; (3) Apply accelerated stability studies (40°C/75% RH for 1 month) to predict shelf-life deviations .

Q. How should off-target effects identified in kinome-wide screens be contextualized?

  • Prioritize kinases with >30% inhibition at therapeutic doses for follow-up. Use structural modeling (e.g., molecular docking with AutoDock Vina) to predict binding modes. Validate functional relevance via rescue experiments (e.g., kinase overexpression in cellular models) .

Q. What ethical frameworks apply to this compound studies involving genetically modified animal models?

  • Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Justify model selection using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Consult institutional animal care committees for pain/distress minimization protocols .

特性

CAS番号

91776-47-5

分子式

C18H19NO8S

分子量

409.4 g/mol

IUPAC名

(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C18H19NO8S/c1-8(20)19-11(18(24)25)7-28-6-10-13(26-2)4-9-15(17(10)23)12(21)5-14(27-3)16(9)22/h4-5,11,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t11-/m0/s1

InChIキー

PBMJDDQAEYEYKK-NSHDSACASA-N

SMILES

CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O

異性体SMILES

CC(=O)N[C@@H](CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O

正規SMILES

CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Fibrostatin C; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。